5-Chloro-2-methyl-4-nitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

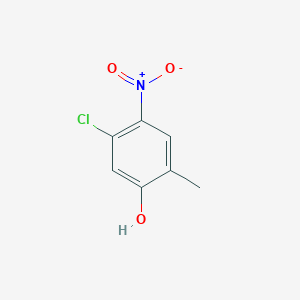

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-4-2-6(9(11)12)5(8)3-7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQGYCQDUOULKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-methyl-4-nitrophenol (CAS Number 40130-97-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific and technical data for 5-Chloro-2-methyl-4-nitrophenol is limited. This guide provides a comprehensive overview based on available information for this compound and closely related chemical structures, including its isomers.

Executive Summary

This compound, with the CAS number 40130-97-0, is a substituted nitrophenol. While specific research on this particular isomer is not extensively documented, the broader class of nitrophenols is of significant interest in various scientific fields, including pharmaceuticals and agrochemicals. Nitro compounds, in general, exhibit a wide spectrum of biological activities, such as antimicrobial and antineoplastic effects.[1] The presence of the nitro group often triggers redox reactions within cells, leading to cytotoxic effects.[1] This technical guide consolidates the available physicochemical data, outlines a plausible synthetic route based on related compounds, discusses potential biological activities and mechanisms of action, and provides essential safety and handling information.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that some of this data is computed and pertains to the closely related isomer, 5-Chloro-4-methyl-2-nitrophenol (CAS 100278-74-8), which is expected to have very similar properties.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₃ | [2] |

| Molecular Weight | 187.58 g/mol | [2] |

| Appearance | Powder | Vendor Data |

| Melting Point | 141-144 °C | Vendor Data |

| Boiling Point | 301.8 °C at 760 mmHg | Mobei |

| Density | 1.466 g/cm³ | Mobei |

| LogP | 2.78540 | Mobei |

| Refractive Index | 1.61 | Mobei |

| PSA | 66.05000 | Mobei |

Synthesis and Manufacturing

Caption: Plausible synthesis of this compound.

Representative Experimental Protocol: Nitration of a Substituted Phenol

This protocol is adapted from general procedures for the nitration of phenolic compounds and should be optimized for the specific synthesis of this compound.

Materials:

-

Substituted Phenol (e.g., 2-Chloro-5-methylphenol)

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

Ice

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

The substituted phenol is slowly added to concentrated sulfuric acid at a low temperature, typically with vigorous stirring.

-

The mixture is then cooled, and concentrated nitric acid is added dropwise, maintaining a low temperature to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred for a specified period at a controlled temperature.

-

The reaction mixture is then carefully poured onto ice, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration and washed with water.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.

Spectroscopic and Analytical Data

Specific spectral data for this compound is not available in the reviewed literature. However, based on the known spectral properties of phenols, nitro compounds, and their chlorinated derivatives, the following characteristics can be anticipated.[3][4]

Expected Spectroscopic Features:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons, a methyl group proton, and a phenolic hydroxyl proton. The chemical shifts will be influenced by the electron-withdrawing nitro group and the chloro substituent. |

| ¹³C NMR | Resonances for the aromatic carbons, with shifts influenced by the attached functional groups, and a signal for the methyl carbon. |

| FT-IR | Characteristic broad O-H stretching vibration for the phenolic hydroxyl group, C-H stretching for the aromatic and methyl groups, C=C stretching for the aromatic ring, and strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group. A C-Cl stretching vibration would also be expected. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (187.58 g/mol ), along with characteristic fragmentation patterns. |

Biological Activity and Potential Applications

While there is no specific biological data for this compound, the broader class of nitrophenols has been investigated for various applications. Nitro-substituted phenols are known to possess herbicidal activity.[5] Furthermore, many nitroaromatic compounds exhibit antimicrobial and anticancer properties.[1][6] These biological effects are often attributed to the ability of the nitro group to undergo enzymatic reduction within cells, leading to the generation of reactive nitrogen species and oxidative stress.[7]

Studies on other nitrophenols have shown that they can induce cytotoxicity and oxidative stress in human lung cells.[8] Long-term exposure to p-nitrophenol has been shown to cause hepatotoxicity in animal models, accelerating apoptosis and glycogen accumulation.[9] Phenolic compounds, in general, are known to modulate various cellular signaling pathways involved in inflammation.[10]

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been elucidated. However, a plausible mechanism, based on the known activities of nitrophenols, involves the induction of cellular stress leading to apoptosis. The nitro group can be enzymatically reduced to form reactive oxygen species (ROS), which can damage cellular components and trigger programmed cell death.

Caption: Potential mechanism of action for nitrophenols.

The generated reactive oxygen species can lead to mitochondrial dysfunction, a key event in the intrinsic pathway of apoptosis.[8] Phenolic compounds can also influence inflammatory pathways by modulating transcription factors such as NF-κB and AP-1, and affecting the activity of protein kinases.[10][11]

Safety and Handling

Detailed safety information for this compound is not available. The following precautions are based on safety data for related chloronitrophenol compounds and should be strictly followed.[12][13][14]

Hazard Statements:

-

Harmful if swallowed.

-

Harmful in contact with skin.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled.

-

May cause respiratory irritation.

Precautionary Measures:

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection.[13]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[13]

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor/physician.[15]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[13]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[13]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[13]

-

Conclusion

This compound is a chemical compound with limited specific research data. However, by examining its chemical structure and the properties of related nitrophenols, it is possible to infer its potential physicochemical characteristics, synthetic pathways, and biological activities. The presence of the nitro group suggests potential for bioactivity, warranting further investigation for applications in drug development and other fields. Researchers working with this compound should proceed with caution, adhering to strict safety protocols, and would benefit from conducting detailed analytical and biological studies to fully characterize this molecule.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Chloro-4-methyl-2-nitrophenol | C7H6ClNO3 | CID 13560303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Long-term exposure to p-Nitrophenol induces hepatotoxicity via accelerating apoptosis and glycogen accumulation in male Japanese quails - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

- 14. westliberty.edu [westliberty.edu]

- 15. carlroth.com:443 [carlroth.com:443]

Physical and chemical properties of 5-Chloro-2-methyl-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Core Physical and Chemical Properties

Due to the limited availability of experimental data for 5-Chloro-2-methyl-4-nitrophenol, the following table summarizes its predicted physicochemical properties. For comparative purposes, a table with experimental data for the isomer 5-Chloro-4-methyl-2-nitrophenol is also provided.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₃ | - |

| Molecular Weight | 187.58 g/mol | - |

| XLogP3 | 2.9 | Predicted |

| Hydrogen Bond Donor Count | 1 | Predicted |

| Hydrogen Bond Acceptor Count | 4 | Predicted |

| Rotatable Bond Count | 1 | Predicted |

| Exact Mass | 187.0036207 g/mol | Predicted |

| Monoisotopic Mass | 187.0036207 g/mol | Predicted |

| Topological Polar Surface Area | 66.1 Ų | Predicted |

| Heavy Atom Count | 12 | Predicted |

Table 2: Experimental Physicochemical Properties of Isomer: 5-Chloro-4-methyl-2-nitrophenol (CAS: 100278-74-8)

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₃ | PubChem |

| Molecular Weight | 187.58 g/mol | PubChem[1] |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Solubility | Not Available | - |

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not publicly documented. However, a plausible synthetic route can be adapted from general procedures for the nitration of substituted phenols. The proposed synthesis involves the nitration of 5-Chloro-2-methylphenol.

Proposed Synthesis of this compound

The synthesis can be approached by the direct nitration of 5-chloro-2-methylphenol. The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups (ortho-, para-directing) and the chloro (-Cl) group (ortho-, para-directing but deactivating) will influence the position of the incoming nitro group.

Reaction Scheme:

Experimental Protocol (Adapted from general nitration procedures):

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a stoichiometric amount of concentrated nitric acid to a stirred solution of concentrated sulfuric acid. Maintain the temperature below 10°C.

-

Dissolution of Starting Material: Dissolve 5-chloro-2-methylphenol in a minimal amount of a suitable solvent, such as glacial acetic acid or by careful addition to the cold sulfuric acid.

-

Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of 5-chloro-2-methylphenol while maintaining the temperature between 0°C and 5°C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring.

-

Isolation: The product, being a solid, is expected to precipitate. Isolate the crude product by vacuum filtration and wash with cold water until the washings are neutral.

-

Purification: The crude product will likely be a mixture of isomers. Purify this compound from other isomers by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

General Protocol for Compound Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration values will confirm the structure of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using a KBr pellet or as a mull.

-

Characteristic peaks for the O-H, C-H (aromatic and methyl), C=C (aromatic), N-O (nitro group), and C-Cl bonds should be identified.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a mass spectrometer (e.g., using Electron Ionization - EI) to determine the molecular weight.

-

The mass spectrum should show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.

-

-

Purity Analysis:

-

Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Spectral Data

As experimental spectra for this compound are not available, predicted data and general characteristics are provided below.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-3 | ~7.8 | s | 1H | Ar-H |

| H-6 | ~7.2 | s | 1H | Ar-H |

| OH | Variable | br s | 1H | Phenolic OH |

| CH₃ | ~2.3 | s | 3H | Methyl H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| C-1 (C-OH) | ~155 | Ar-C | ||

| C-2 (C-CH₃) | ~125 | Ar-C | ||

| C-3 | ~128 | Ar-CH | ||

| C-4 (C-NO₂) | ~145 | Ar-C | ||

| C-5 (C-Cl) | ~130 | Ar-C | ||

| C-6 | ~120 | Ar-CH | ||

| CH₃ | ~16 | Methyl C |

Note: These are predicted values and actual experimental values may vary.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

~3400-3200 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methyl group.

-

~1590 and 1475 cm⁻¹: Aromatic C=C stretching.

-

~1520 and 1340 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.

-

~800-600 cm⁻¹: C-Cl stretching.

Mass Spectrometry (MS):

The mass spectrum of this compound under electron ionization (EI) is expected to show:

-

Molecular ion peak (M⁺): at m/z 187 and 189 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes.

-

Major fragmentation pathways: Loss of the nitro group (-NO₂), loss of a methyl radical (-CH₃), and other characteristic fragmentations of substituted phenols.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or involvement in signaling pathways of this compound.

However, chloronitrophenols as a class of compounds are known to exhibit biological activity, often associated with toxicity. The biological action of chlorinated phenols increases with the degree of chlorination.[2] Some nitrophenols are known to act as uncouplers of oxidative phosphorylation. The toxicity of chloronitrophenols can be a concern due to their potential to be environmental pollutants.[3] Further research is required to determine the specific biological profile of this compound.

Mandatory Visualizations

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Diagram 2: General Characterization Workflow

References

Technical Guide: Physicochemical Properties of 5-Chloro-2-methyl-4-nitrophenol

This document provides a detailed summary of the core physicochemical properties of the organic compound 5-Chloro-2-methyl-4-nitrophenol, intended for researchers and professionals in drug development and chemical synthesis.

Core Molecular Data

The fundamental molecular characteristics of this compound are derived from its elemental composition. While various isomers exist, such as 5-Chloro-4-methyl-2-nitrophenol, the molecular formula and weight remain consistent for this specific combination of substituents on the phenol ring.[1] The key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₃ | PubChem[1] |

| Molecular Weight | 187.58 g/mol | PubChem[1] |

| Monoisotopic Mass | 187.0036207 Da | PubChem[1] |

Methodology for Molecular Weight Determination

Protocol: Calculation from Chemical Formula

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. This standard protocol does not require experimental analysis and is based on the established atomic weights from the periodic table.

Procedure:

-

Identify the Molecular Formula : The verified molecular formula for this compound is C₇H₆ClNO₃.[1]

-

Determine Atom Count : Count the number of atoms for each element:

-

Carbon (C): 7

-

Hydrogen (H): 6

-

Chlorine (Cl): 1

-

Nitrogen (N): 1

-

Oxygen (O): 3

-

-

Sum Atomic Weights : Multiply the count of each atom by its standard atomic weight and sum the results.

-

Carbon: 7 x 12.011 u = 84.077 u

-

Hydrogen: 6 x 1.008 u = 6.048 u

-

Chlorine: 1 x 35.453 u = 35.453 u

-

Nitrogen: 1 x 14.007 u = 14.007 u

-

Oxygen: 3 x 15.999 u = 47.997 u

-

-

Calculate Total Molecular Weight :

-

84.077 + 6.048 + 35.453 + 14.007 + 47.997 = 187.582 g/mol

-

Visualization of Molecular Composition

The following diagram illustrates the logical relationship between the elemental composition of this compound and its total molecular weight.

References

Spectroscopic Profile of 5-Chloro-2-methyl-4-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 5-Chloro-2-methyl-4-nitrophenol. Due to the limited availability of experimentally-derived spectra for this specific isomer, this document combines established spectroscopic principles with data from closely related analogs to present a comprehensive, albeit partially predicted, spectroscopic profile. This guide is intended to support research, drug development, and quality control activities where the characterization of this molecule is critical.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₆ClNO₃

-

Molecular Weight: 187.58 g/mol

-

CAS Number: 40130-97-0

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound based on analysis of related compounds and spectral prediction tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the chloro, methyl, nitro, and hydroxyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (H-3) | ~7.8 - 8.2 | Singlet | - |

| Aromatic H (H-6) | ~7.0 - 7.4 | Singlet | - |

| Methyl (CH₃) | ~2.2 - 2.5 | Singlet | - |

| Hydroxyl (OH) | ~10.0 - 11.0 | Broad Singlet | - |

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will display signals for each of the seven unique carbon atoms in the molecule. The chemical shifts are predicted based on the substituent effects on the benzene ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C-OH) | ~150 - 155 |

| C2 (C-CH₃) | ~125 - 130 |

| C3 (C-H) | ~120 - 125 |

| C4 (C-NO₂) | ~145 - 150 |

| C5 (C-Cl) | ~128 - 133 |

| C6 (C-H) | ~115 - 120 |

| Methyl (CH₃) | ~15 - 20 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenol) | Stretching | 3200 - 3600 | Broad, Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Methyl) | Stretching | 2850 - 3000 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Strong |

| N-O (Nitro) | Asymmetric Stretching | 1500 - 1550 | Strong |

| N-O (Nitro) | Symmetric Stretching | 1330 - 1370 | Strong |

| C-O (Phenol) | Stretching | 1200 - 1260 | Strong |

| C-Cl | Stretching | 700 - 800 | Strong |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected.

| m/z | Relative Intensity (%) | Assignment |

| 187/189 | ~100 / ~33 | [M]⁺/ [M+2]⁺ (Molecular ion) |

| 157/159 | Variable | [M - NO]⁺ |

| 141/143 | Variable | [M - NO₂]⁺ |

| 113 | Variable | [M - NO₂ - CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Solution Phase: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the pure KBr pellet or the solvent.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Electron Ionization (EI) is a common method for this type of molecule.

-

Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements (e.g., a quadrupole or time-of-flight analyzer).

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-250 amu).

-

The resulting spectrum will show the relative abundance of the molecular ion and various fragment ions.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation, it is imperative to acquire and interpret experimental spectra of a pure sample. The predicted data herein serves as a valuable reference for researchers and analysts working with this compound.

An In-depth Technical Guide to the Solubility of 5-Chloro-2-methyl-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2-methyl-4-nitrophenol. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this guide also furnishes data on structurally similar nitrophenols to provide a comparative context for solubility behavior. Furthermore, detailed experimental protocols for determining solubility are presented, along with a logical workflow for these procedures.

Introduction to the Solubility of Nitrophenols

The solubility of a compound is a critical physicochemical property, profoundly influencing its behavior in various chemical and biological systems. For a substituted nitrophenol like this compound, solubility is dictated by the interplay of its functional groups: the hydroxyl (-OH), nitro (-NO2), chloro (-Cl), and methyl (-CH3) groups, with the aromatic ring. Generally, nitrophenols are expected to exhibit some degree of aqueous solubility, which can be influenced by pH, while showing greater solubility in organic solvents.[1] The presence of polar groups like hydroxyl and nitro can engage in hydrogen bonding with protic solvents, whereas the overall aromatic character and the presence of nonpolar groups like methyl and chloro contribute to solubility in less polar organic solvents.

Solubility Data

Table 1: Solubility of Structurally Related Nitrophenols

| Compound | Solvent | Solubility | Temperature |

| 4-Nitrophenol | Water | ~0.5 g/100 mL | Room Temperature |

| 4-Nitrophenol | Ethanol | More soluble than in water | Not Specified |

| 4-Nitrophenol | Acetone | More soluble than in water | Not Specified |

| 4-Chloro-2-nitrophenol | Water | Slightly soluble | Not Specified |

| 4-Chloro-2-nitrophenol | Ethanol | Soluble | Not Specified |

| 4-Chloro-2-nitrophenol | Acetone | Soluble | Not Specified |

| 4-Chloro-2-nitrophenol | Chloroform | Soluble | Not Specified |

Disclaimer: The data presented above is for structurally related compounds and should be used as an estimation for the solubility of this compound. Experimental determination is recommended for precise values.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is fundamental for research and development. The following are detailed methodologies for two common and reliable techniques.

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a solvent.[2][3] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.[4]

Materials and Apparatus:

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Evaporating dish or watch glass

-

Oven

-

Desiccator

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed container (e.g., a screw-cap vial or a conical flask with a stopper). The presence of undissolved solid is crucial to ensure saturation.[3]

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can take several hours to days, and it is advisable to periodically measure the concentration of the supernatant until it becomes constant.[2]

-

-

Separation of Undissolved Solute:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

-

Filter the withdrawn supernatant through a suitable filter (e.g., a 0.22 µm syringe filter) to remove any remaining solid particles.[3]

-

-

Determination of Solute Mass:

-

Accurately weigh a clean, dry evaporating dish or watch glass (W1).

-

Transfer the filtered saturated solution into the pre-weighed dish and weigh it again to determine the mass of the solution (W2).

-

Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solute and solvent.

-

Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish with the dry solute residue (W3). Repeat the drying and weighing process until a constant weight is achieved.[3]

-

-

Calculation of Solubility:

-

Mass of the dissolved solute = W3 - W1

-

Mass of the solvent = (W2 - W1) - (W3 - W1) = W2 - W3

-

Solubility is typically expressed as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

-

This method is particularly useful for compounds that have a chromophore and absorb light in the UV-Vis region. It is a sensitive technique that requires a smaller amount of material compared to the gravimetric method.[5][6]

Materials and Apparatus:

-

This compound

-

Selected solvent(s)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus

-

Volumetric flasks and pipettes

Procedure:

-

Determination of Maximum Wavelength (λmax):

-

Prepare a dilute, unsaturated solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[5]

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.[7]

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully withdraw and filter a sample of the supernatant.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

The resulting concentration is the solubility of the compound in the chosen solvent at the experimental temperature.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While direct quantitative solubility data for this compound remains elusive in readily accessible literature, this guide provides a framework for its estimation based on related compounds and detailed experimental protocols for its precise determination. The choice between the gravimetric and spectrophotometric methods will depend on the properties of the compound, the required accuracy, and the available instrumentation. For colored compounds like nitrophenols, the spectrophotometric method offers high sensitivity and requires less material. In contrast, the gravimetric method is robust and does not depend on the spectroscopic properties of the compound. For any research or development involving this compound, empirical determination of its solubility is strongly recommended.

References

An In-depth Technical Guide to 5-Chloro-2-methyl-4-nitrophenol: Discovery, Synthesis, and Properties

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5-Chloro-2-methyl-4-nitrophenol, a substituted aromatic compound of interest in organic synthesis. Due to the limited direct historical information available on the discovery of this specific isomer, this document focuses on its chemical properties and a detailed, proposed synthetic pathway derived from established chemical principles and available data on its precursors.

Introduction and Physicochemical Properties

This compound is a halogenated and nitrated derivative of cresol. While specific experimental data for this compound is scarce in publicly available literature, its chemical properties can be extrapolated from its structure and comparison with related isomers. The structural arrangement of the chloro, methyl, and nitro groups on the phenol ring dictates its reactivity and potential applications.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound (Predicted) | 5-Chloro-4-methyl-2-nitrophenol[1][2] | 2-Chloromethyl-4-nitrophenol[3] | 5-Chloro-2-nitrophenol[4] |

| CAS Number | Not assigned | 100278-74-8 | 2973-19-5 | 611-07-4 |

| Molecular Formula | C₇H₆ClNO₃ | C₇H₆ClNO₃ | C₇H₆ClNO₃ | C₆H₄ClNO₃ |

| Molecular Weight | 187.58 g/mol | 187.58 g/mol | 187.58 g/mol | 173.55 g/mol |

| Melting Point | Not available | Not available | 128 °C (dec.) | Not available |

| Boiling Point | Not available | Not available | Not available | Not available |

| Appearance | Expected to be a yellow crystalline solid | Not available | Solid | Not available |

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol for the Synthesis of 5-Chloro-2-methyl-4-nitroaniline[8]

This procedure details the synthesis of the key intermediate, 5-Chloro-2-methyl-4-nitroaniline, from 2-methyl-5-chloroaniline.

Step 1: Acetylation of 2-methyl-5-chloroaniline

-

In a 250 mL three-neck flask, combine 14.2 g of 2-methyl-5-chloroaniline, 120 mL of 60% acetic acid, and 16.5 mL of acetic anhydride.

-

Stir the mixture at 70-75°C for 1.5 hours.

-

Pour the reaction mixture into a five-fold volume of a 10% NaCl ice-water solution to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain N-acetyl-2-methyl-5-chloroaniline.

Step 2: Nitration of N-acetyl-2-methyl-5-chloroaniline

-

In a 250 mL three-neck flask, suspend 14.7 g of the N-acetyl-2-methyl-5-chloroaniline in 45 mL of glacial acetic acid and 58 mL of concentrated sulfuric acid.

-

Heat the mixture to 40°C and stir until all solids dissolve.

-

Cool the solution to room temperature.

-

Slowly add 21 mL of nitric acid while maintaining the temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Pour the mixture into a five-fold volume of ice water to precipitate the nitrated product.

-

Filter the precipitate and wash with water until the pH of the filtrate is approximately 5.

-

Dry the product to obtain N-acetyl-5-chloro-2-methyl-4-nitroaniline.

Step 3: Hydrolysis of N-acetyl-5-chloro-2-methyl-4-nitroaniline

-

In a 250 mL three-neck flask, add 11.4 g of the nitrated product to 110 mL of a 20% sodium hydroxide solution.

-

Heat the mixture at 95-98°C for 2 hours to facilitate hydrolysis.

-

Cool the reaction mixture to 50°C and neutralize to a pH of 7 with a 1:1 solution of hydrochloric acid.

-

Cool the mixture further to induce precipitation.

-

Filter the precipitate, wash with water, and dry to yield 5-Chloro-2-methyl-4-nitroaniline.

Experimental Protocol for the Conversion of 5-Chloro-2-methyl-4-nitroaniline to this compound

This proposed protocol is based on the general principles of the Sandmeyer reaction for the conversion of anilines to phenols.[8][9]

Step 1: Diazotization of 5-Chloro-2-methyl-4-nitroaniline

-

Dissolve a known molar equivalent of 5-Chloro-2-methyl-4-nitroaniline in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water) in a flask.

-

Cool the flask in an ice bath to maintain a temperature of 0-5°C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution with constant stirring. The amount of sodium nitrite should be slightly in molar excess.

-

Continue stirring in the ice bath for approximately 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

-

Gently heat the solution containing the diazonium salt. The diazonium group is unstable and will be replaced by a hydroxyl group upon heating in an aqueous solution, leading to the evolution of nitrogen gas.[9]

-

The reaction mixture can be heated to around 50-60°C until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature.

Step 3: Isolation and Purification

-

The resulting this compound may precipitate out of the solution upon cooling.

-

Extract the product from the aqueous solution using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with a dilute solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Caption: Conversion of the aniline to the phenol via a diazonium salt.

Potential Applications

While specific applications for this compound are not well-documented, its precursor, 5-Chloro-2-methyl-4-nitroaniline, is a known intermediate in the synthesis of dyes and pigments, particularly azo dyes.[5] It also serves as a building block in the creation of pharmaceuticals and agrochemicals.[5][7] Given the structural similarity, this compound could potentially be explored as an intermediate in these same fields, offering a different set of chemical properties and reactivity due to the presence of the hydroxyl group.

Conclusion

This technical guide has provided a detailed overview of this compound, focusing on a robust, proposed synthetic pathway in the absence of direct historical discovery data. The provided experimental protocols, derived from established and reliable sources, offer a clear roadmap for the laboratory synthesis of this compound. The structured data and visual workflows are intended to support researchers and professionals in the fields of chemical synthesis and drug development in their exploration of this and related molecules. Further research into the specific properties and applications of this compound is warranted to fully understand its potential.

References

- 1. 5-Chloro-4-methyl-2-nitrophenol | C7H6ClNO3 | CID 13560303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloro-4-methyl-2-nitrophenol [chemicalbook.com]

- 3. 2-Chloromethyl-4-nitrophenol 96 2973-19-5 [sigmaaldrich.com]

- 4. Phenol, 5-chloro-2-nitro- (CAS 611-07-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. gneechem.com [gneechem.com]

- 6. guiding-bio.com [guiding-bio.com]

- 7. nbinno.com [nbinno.com]

- 8. Show how you would convert aniline to the following compounds. (g... | Study Prep in Pearson+ [pearson.com]

- 9. web.mnstate.edu [web.mnstate.edu]

Navigating the Landscape of Chlorinated Methylnitrophenols: A Technical Guide

An in-depth examination of the synonyms, properties, and synthesis of 5-Chloro-2-methyl-4-nitrophenol and its isomers for researchers, scientists, and drug development professionals.

Introduction

The precise identification and characterization of chemical compounds are fundamental to research and development in the chemical and pharmaceutical sciences. This technical guide addresses the nomenclature, physicochemical properties, and synthesis of this compound. However, a comprehensive search of chemical databases and literature reveals a significant ambiguity surrounding this specific isomer. While "this compound" is a structurally plausible molecule, it is not a commonly referenced or commercially available compound. The scientific literature and chemical catalogs predominantly feature its isomers, which are often sources of confusion. This guide will clarify the nomenclature of these related compounds and provide a detailed overview of their known properties and synthesis routes, with a focus on the more extensively documented isomers.

Deciphering the Nomenclature: Synonyms and Alternative Names

The positional isomerism of the chloro, methyl, and nitro groups on the phenol ring leads to several distinct compounds. The lack of consistent and clear naming conventions can be a significant hurdle for researchers. Below is a clarification of the nomenclature for the most relevant isomers.

Isomer 1: 4-Chloro-2-methyl-5-nitrophenol

This isomer is one of the more frequently documented compounds in the patent literature, particularly in the context of chemical synthesis.

-

IUPAC Name: 4-Chloro-2-methyl-5-nitrophenol

-

CAS Number: 66293-16-3 (Note: This CAS number is sometimes erroneously associated with other isomers or unrelated compounds in some commercial listings.)

-

Synonyms: Phenol, 4-chloro-2-methyl-5-nitro-

Isomer 2: 5-Chloro-4-methyl-2-nitrophenol

This isomer is well-documented in chemical databases such as PubChem.

-

IUPAC Name: 5-chloro-4-methyl-2-nitrophenol[1]

-

CAS Number: 100278-74-8[1]

-

Synonyms: Phenol, 5-chloro-4-methyl-2-nitro-[1]

Isomer 3: 2-Chloro-5-methyl-4-nitrophenol

This isomer is also referenced in chemical supplier catalogs.

-

IUPAC Name: 2-Chloro-5-methyl-4-nitrophenol

-

CAS Number: 40130-97-0

Due to the scarcity of data for "this compound," this guide will focus on the properties and synthesis of its better-documented isomers, primarily 4-Chloro-2-methyl-5-nitrophenol and 5-Chloro-4-methyl-2-nitrophenol .

Physicochemical and Toxicological Data

The following tables summarize the available quantitative data for the key isomers to facilitate comparison.

Table 1: Physicochemical Properties

| Property | 4-Chloro-2-methyl-5-nitrophenol | 5-Chloro-4-methyl-2-nitrophenol |

| Molecular Formula | C₇H₆ClNO₃ | C₇H₆ClNO₃[1] |

| Molecular Weight | 187.58 g/mol | 187.58 g/mol [1] |

| Appearance | - | - |

| Melting Point | - | - |

| Boiling Point | - | - |

| LogP | - | 2.9[1] |

Table 2: Toxicological Data

Comprehensive toxicological data for these specific isomers are limited in publicly accessible databases. General toxicological profiles for nitrophenols indicate potential for toxicity.[2][3] For instance, 4-nitrophenol is known to cause headaches, drowsiness, nausea, and cyanosis upon acute exposure and is irritating to the eyes.[4] It is crucial to handle all nitrophenol derivatives with appropriate safety precautions.

Experimental Protocols

Synthesis of 4-Chloro-2-methyl-5-nitrophenol

A patented method describes a two-step process for the synthesis of isomerically pure 4-chloro-2-methyl-5-nitrophenol.[5]

Step 1: Preparation of 4-chloro-2-methylphenyl-benzenesulfonate

-

A mixture of 114.1 g (0.8 mol) of 4-chloro-2-methylphenol and 141.3 g (0.8 mol) of benzenesulfonic acid chloride is heated to 60-70°C.[5]

-

A solution of 32 g (0.8 mol) of sodium hydroxide in 1.1 L of water is added dropwise over 30 minutes.[5]

-

The mixture is stirred at 60°C for 2 hours.[5]

-

The mixture is then cooled, and the precipitate is filtered off.[5]

Step 2: Nitration and Hydrolysis

-

The 4-chloro-2-methylphenyl-benzenesulfonate is nitrated in the 5-position.[5]

-

The resulting 4-chloro-2-methyl-5-nitrophenylsulphonate is converted to 4-chloro-2-methyl-5-nitrophenol by acidic or alkaline elimination of the sulphonyl radical.[5] The benzenesulfonyl group is cleaved using an aqueous sodium hydroxide solution at reflux temperature to yield the pure product.[5]

Analytical Methods for Chloronitrophenols

The analysis of chloronitrophenols is typically performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

A common approach for the analysis of nitrophenols involves reversed-phase HPLC with UV-Vis detection.

-

Column: A C18 column is typically used for separation.

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., citrate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is employed.[6] For enhancing the retention and separation of phenolic compounds, an ion-pairing agent like tetrabutylammonium bromide can be added to the mobile phase.[6]

-

Detection: UV detection is suitable for nitrophenols due to their chromophoric nature. The detection wavelength is typically set around 290 nm.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of chlorophenols in various matrices.

-

Derivatization: Phenols can be derivatized to increase their volatility and improve their chromatographic behavior. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Column: A non-polar or medium-polarity column, such as a DB-5 or DB-1701, is often used.

-

Injection: Splitless injection is typically used for trace analysis.

-

Detection: Mass spectrometry provides high selectivity and sensitivity for the detection of the analytes.

Visualizations

Synthesis Workflow for 4-Chloro-2-methyl-5-nitrophenol

Caption: Synthesis of 4-Chloro-2-methyl-5-nitrophenol.

General Analytical Workflow for Chloronitrophenols by HPLC

Caption: HPLC analysis workflow for chloronitrophenols.

Conclusion

While the compound "this compound" remains elusive in the scientific literature, its isomers, particularly 4-chloro-2-methyl-5-nitrophenol and 5-chloro-4-methyl-2-nitrophenol, are well-defined chemical entities. This guide provides a consolidated resource on the nomenclature, physicochemical properties, and synthetic methodologies for these compounds. A clear understanding of the distinctions between these isomers is critical for accurate research and development. The provided experimental protocols and analytical workflow diagrams serve as a practical reference for scientists working with this class of compounds. It is imperative for researchers to verify the exact identity and purity of their materials through appropriate analytical techniques to ensure the reliability and reproducibility of their work.

References

- 1. 5-Chloro-4-methyl-2-nitrophenol | C7H6ClNO3 | CID 13560303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. epa.gov [epa.gov]

- 5. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]

- 6. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activity of 5-Chloro-2-methyl-4-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 5-Chloro-2-methyl-4-nitrophenol. Due to the limited direct experimental data on this specific compound, this paper extrapolates its potential antimicrobial, antifungal, and cytotoxic properties based on established activities of structurally related chloronitrophenols and other substituted phenolic compounds. Detailed experimental protocols for key biological assays are provided to facilitate further research. Furthermore, potential mechanisms of action are explored through an analysis of relevant signaling pathways commonly modulated by phenolic compounds. This document aims to serve as a foundational resource for researchers interested in investigating the therapeutic potential of this compound.

Introduction

Substituted phenolic compounds are a well-established class of molecules with a broad spectrum of biological activities. The introduction of various functional groups onto the phenol backbone can significantly modulate their physicochemical properties and biological effects. The compound this compound possesses a unique combination of substituents—a chloro group, a methyl group, and a nitro group—that are anticipated to confer distinct biological properties.

-

The Chloro Group: The presence of a halogen, such as chlorine, can enhance the lipophilicity of the molecule, potentially facilitating its passage through biological membranes. This can lead to increased bioavailability and interaction with intracellular targets.

-

The Methyl Group: A methyl group can influence the steric and electronic properties of the molecule, affecting its binding to target proteins and enzymes.

-

The Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly impact the acidity of the phenolic hydroxyl group and the overall electronic distribution of the aromatic ring. This functional group is often associated with antimicrobial and cytotoxic activities.

While the synthesis of this compound has been described, a thorough investigation of its biological activities has not been extensively reported in the scientific literature. This guide, therefore, aims to bridge this knowledge gap by providing a theoretical framework and practical methodologies for its investigation.

Potential Biological Activities

Based on the activities of structurally analogous compounds, this compound is predicted to exhibit the following biological effects:

Antimicrobial and Antifungal Activity

Phenolic compounds, particularly those bearing nitro and chloro substituents, are known for their antimicrobial and antifungal properties. The mechanism of action is often attributed to their ability to disrupt cell membranes, interfere with essential enzymes, or generate reactive oxygen species.

Cytotoxic Activity

Many substituted phenols have demonstrated cytotoxicity against various cancer cell lines. The proposed mechanisms include the induction of apoptosis, inhibition of DNA synthesis, and damage to cellular membranes. The presence of the nitro group in this compound may contribute to its potential as a cytotoxic agent.

Quantitative Biological Data of Structurally Related Compounds

To provide a quantitative perspective, the following tables summarize the biological activities of compounds structurally related to this compound. It is important to note that these are not data for the title compound but for its analogs, which can serve as a benchmark for future studies.

Table 1: Antimicrobial Activity of Related Phenolic Compounds

| Compound | Test Organism | MIC (μg/mL) | Reference |

| 4-Nitrobenzyl-oxy-phenol derivative | Moraxella catarrhalis | 91 | [1] |

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 13 | [1] |

Table 2: Cytotoxicity of Related Phenolic Compounds

| Compound | Cell Line | IC50 (μM) | Reference |

| 4-Hydroxyanisole | Melanoma cell lines | Varies by cell line | [2] |

| 4-Ethoxyphenol | Melanoma cell lines | Varies by cell line | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.

Antimicrobial Susceptibility Testing

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

This compound stock solution

-

Positive control (bacterial suspension with growth medium)

-

Negative control (growth medium and compound)

-

Solvent control (bacterial suspension with the solvent used to dissolve the compound)

Procedure:

-

Prepare serial two-fold dilutions of the this compound stock solution in the wells of a 96-well plate containing MHB.

-

Inoculate each well with the standardized bacterial suspension.

-

Include positive, negative, and solvent controls on each plate.

-

Incubate the plates at the optimal temperature for the test organism for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

This method provides a qualitative assessment of antimicrobial activity.

Materials:

-

Petri dishes with Mueller-Hinton Agar (MHA) or other suitable agar medium

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cork borer

-

This compound solution of known concentration

Procedure:

-

Evenly spread the standardized bacterial inoculum onto the surface of the MHA plate.

-

Aseptically create wells in the agar using a sterile cork borer.

-

Add a defined volume of the this compound solution to each well.

-

Incubate the plates at the optimal temperature for the test organism for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). The size of the zone is indicative of the antimicrobial activity.

Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well cell culture plates

-

Target cancer cell line

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed the target cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells.

Apoptosis Detection

This assay measures the activity of caspases, which are key mediators of apoptosis.

Materials:

-

96-well plates

-

Treated and untreated cells

-

Caspase substrate (e.g., a fluorogenic substrate for caspase-3/7)

-

Lysis buffer

-

Fluorometric plate reader

Procedure:

-

Lyse the treated and untreated cells to release intracellular contents.

-

Add the caspase substrate to the cell lysates.

-

Incubate to allow the active caspases to cleave the substrate, releasing a fluorescent signal.

-

Measure the fluorescence using a fluorometric plate reader.

-

An increase in fluorescence in the treated cells compared to the untreated cells indicates caspase activation and apoptosis.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for screening the biological activity of a new compound.

Potential Signaling Pathways

Phenolic compounds are known to modulate various intracellular signaling pathways. The following diagrams depict key pathways that could be affected by this compound.

The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.

The PI3K-Akt pathway is a critical regulator of cell survival and proliferation.

The NF-κB pathway plays a key role in inflammation and cell survival.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the analysis of its structural features and comparison with related compounds strongly suggest its potential as a bioactive agent with antimicrobial, antifungal, and cytotoxic properties. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for future research.

Future studies should focus on:

-

Synthesis and Characterization: Ensuring the synthesis of a pure sample of this compound for biological testing.

-

In Vitro Screening: Performing the described antimicrobial, antifungal, and cytotoxicity assays to obtain initial activity data.

-

Quantitative Analysis: Determining the MIC and IC50 values to quantify its potency.

-

Mechanism of Action Studies: Investigating its effects on key cellular processes and signaling pathways to elucidate its mode of action.

The exploration of this compound's biological activities could lead to the development of novel therapeutic agents for various diseases.

References

Thermochemical Properties of Substituted Nitrophenols: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical document provides a comprehensive overview of the methodologies used to determine the thermochemical properties of substituted nitrophenols, with a specific focus on 5-Chloro-2-methyl-4-nitrophenol. Due to the limited availability of direct experimental data for this specific compound, this guide details the established experimental protocols for determining key thermochemical parameters, utilizing data from closely related isomers for illustrative purposes. This paper serves as a foundational resource for researchers interested in the thermodynamic characterization of this class of compounds, which is crucial for understanding their stability, reactivity, and potential applications in drug development and materials science.

Introduction

Substituted nitrophenols are a class of organic compounds that are pivotal in various chemical and pharmaceutical applications. Their utility as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals underscores the importance of a thorough understanding of their physicochemical properties. Thermochemical data, such as the enthalpy of formation, enthalpy of sublimation, and heat capacity, are fundamental to process design, safety analysis, and the prediction of chemical behavior.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for similar compounds. A common approach involves the nitration of a corresponding chloro-methylphenol. For instance, a patented process for the preparation of 4-chloro-2-methyl-5-nitrophenol involves the reaction of 4-chloro-2-methylphenol with a nitrating agent[1]. A similar strategy could be employed for the target molecule, starting with 5-chloro-2-methylphenol.

General Synthetic Protocol:

-

Starting Material: 5-Chloro-2-methylphenol.

-

Nitration: The starting material would be subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The directing effects of the hydroxyl, methyl, and chloro substituents on the aromatic ring will influence the position of the incoming nitro group.

-

Purification: The resulting product mixture would be purified using techniques such as recrystallization or column chromatography to isolate the desired this compound isomer.

-

Characterization: The final product would be characterized using spectroscopic methods (e.g., NMR, IR, and mass spectrometry) and its purity would be determined by techniques like High-Performance Liquid Chromatography (HPLC).

Experimental Determination of Thermochemical Properties

The determination of the thermochemical properties of a solid organic compound like this compound involves a series of precise calorimetric measurements.

Enthalpy of Combustion and Formation

The standard molar enthalpy of formation in the solid state (ΔfH°(cr)) is a key thermodynamic parameter. It is typically determined indirectly from the standard molar enthalpy of combustion (ΔcH°(s)) measured by rotating-bomb combustion calorimetry.

Experimental Protocol: Rotating-Bomb Combustion Calorimetry [2][3][4][5][6]

-

Sample Preparation: A pellet of the purified compound of known mass is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb".

-

Bomb Charging: The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa. A small, known amount of water is added to the bomb to ensure that the combustion products are in a well-defined state.

-

Calorimeter Assembly: The bomb is placed in a calorimeter bucket containing a known mass of water. The entire assembly is housed in an insulating jacket to minimize heat exchange with the surroundings.

-

Combustion: The sample is ignited by passing an electric current through a fuse wire.

-

Temperature Measurement: The temperature change of the water in the calorimeter bucket is measured with high precision using a platinum resistance thermometer.

-

Data Analysis: The standard molar enthalpy of combustion is calculated from the corrected temperature rise, taking into account the energy equivalent of the calorimeter (determined by combusting a standard substance like benzoic acid) and corrections for the heat of fuse ignition and the formation of nitric acid from residual nitrogen.

-

Enthalpy of Formation Calculation: The standard molar enthalpy of formation is then derived from the standard molar enthalpy of combustion using Hess's law.

Enthalpy of Sublimation

The enthalpy of sublimation (ΔgcrH°) is the energy required for a substance to transition from the solid to the gaseous state. It is a crucial parameter for deriving the gas-phase enthalpy of formation. The Knudsen effusion method is a common technique for its determination.

Experimental Protocol: Knudsen Effusion Method [7][8][9][10]

-

Sample Preparation: A small amount of the crystalline sample is placed in a Knudsen cell, which is a small container with a very small orifice.

-

High Vacuum: The cell is placed in a high-vacuum chamber and heated to a specific temperature.

-

Effusion Measurement: The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured as a function of temperature.

-

Vapor Pressure Calculation: The vapor pressure of the substance at each temperature is calculated from the rate of mass loss using the Knudsen equation.

-

Enthalpy of Sublimation Calculation: The enthalpy of sublimation is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Heat Capacity and Enthalpy of Fusion

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure the heat capacity of the solid and liquid phases, as well as the enthalpy and temperature of fusion.[11][12][13][14][15]

Experimental Protocol: Differential Scanning Calorimetry

-

Sample Preparation: A small, accurately weighed sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Temperature Program: The sample and reference pans are subjected to a controlled temperature program, typically a linear heating rate.

-

Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Heat Capacity Determination: The heat capacity of the sample is determined by comparing the heat flow signal of the sample with that of a known standard (e.g., sapphire) under the same conditions.

-

Enthalpy of Fusion: As the sample melts, an endothermic peak is observed in the DSC thermogram. The area of this peak is directly proportional to the enthalpy of fusion.

Thermochemical Data

As previously stated, experimental thermochemical data for this compound are not currently available in the literature. To provide an indication of the expected values, the following table summarizes experimental and calculated data for structurally related isomers.

Table 1: Thermochemical Data of Selected Substituted Nitrophenols

| Property | 2-Chloro-4-nitrophenol (cr) | 4-Chloro-2-nitrophenol (cr) | 4-Chloro-3-nitrophenol (cr) | 5-Chloro-2-nitrophenol (gas) |

| ΔfH° (kJ·mol-1) | -139.0 ± 2.8 (g) | -149.2 ± 1.8 (g) | -108.8 ± 3.7 (g) | -145.92 (calc.) |

| ΔsubH° (kJ·mol-1) | Not Available | Not Available | Not Available | Not Available |

| Cp,m (J·K-1·mol-1) | Not Available | Not Available | Not Available | Not Available |

| Reference | [7] | [7] | [7] | Calculated Value |

Note: The values for 2-chloro-4-nitrophenol, 4-chloro-2-nitrophenol, and 4-chloro-3-nitrophenol are for the gaseous phase, derived from solid-phase combustion calorimetry and sublimation enthalpies. The value for 5-chloro-2-nitrophenol is a calculated gas-phase enthalpy of formation.

Experimental Workflow and Signaling Pathways

The logical flow of experiments for determining the thermochemical properties is crucial for obtaining a complete thermodynamic profile of the compound.

Caption: Experimental workflow for thermochemical characterization.

While this compound is primarily an intermediate, related nitrophenols are known to be involved in various biological and environmental pathways. For instance, nitrophenols can undergo redox reactions and act as uncouplers of oxidative phosphorylation. A detailed analysis of specific signaling pathways would require further experimental investigation beyond the scope of this thermochemical guide.

Conclusion

This technical guide has outlined the essential experimental methodologies for the comprehensive thermochemical characterization of this compound. Although direct experimental data for this compound remains to be determined, the protocols for rotating-bomb combustion calorimetry, Knudsen effusion, and differential scanning calorimetry provide a clear roadmap for future research. The data on related isomers serve as valuable benchmarks for what can be expected. A complete thermodynamic understanding of this and similar molecules is indispensable for their safe and efficient application in scientific and industrial contexts.

References

- 1. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]

- 2. THE CALORIMETRY OF COMBUSTIONS AND RELATED REACTIONS: INORGANIC REACTIONS - UNT Digital Library [digital.library.unt.edu]

- 3. scimed.co.uk [scimed.co.uk]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. chemistry.montana.edu [chemistry.montana.edu]

- 6. researchgate.net [researchgate.net]

- 7. sites.bu.edu [sites.bu.edu]

- 8. Determination of heats of sublimation of organic compounds by a mass spectrometric–knudsen effusion method - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. scranton.edu [scranton.edu]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]

- 13. Differential Thermal Analysis and Differential Scanning Calorimetry [ebrary.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Navigating the Safety Profile of 5-Chloro-2-methyl-4-nitrophenol: An In-depth Technical Guide Based on Structurally Related Compounds

Disclaimer: Specific safety and toxicological data for 5-Chloro-2-methyl-4-nitrophenol is limited in publicly available literature and safety data sheets. This guide provides a comprehensive overview of the safety and hazard information for structurally similar compounds, namely 2-Methyl-4-nitrophenol , 5-Chloro-2-nitrophenol , and 4-Chloro-2-nitrophenol . The information presented herein should be used as a reference to infer potential hazards, and it is imperative to handle this compound with extreme caution, assuming a comparable or greater hazard profile until specific data becomes available.

Physicochemical and Toxicological Data of Related Nitrophenol Derivatives

For ease of comparison, the available quantitative data for the selected structural analogs of this compound have been summarized below.

Table 1: Physical and Chemical Properties

| Property | 2-Methyl-4-nitrophenol | 5-Chloro-2-nitrophenol | 4-Chloro-2-nitrophenol |

| CAS Number | 99-53-6 | 611-07-4 | 89-64-5[1] |

| Molecular Formula | C₇H₇NO₃ | C₆H₄ClNO₃ | ClC₆H₃(NO₂)OH[1] |

| Molecular Weight | 153.14 g/mol [2] | 173.55 g/mol [3] | 173.55 g/mol [1] |

| Melting Point | 93-98 °C[2] | No Data Available | No Data Available |

| Boiling Point | No Data Available | No Data Available | No Data Available |

| Appearance | No Data Available | No Data Available | Solid[1] |

Table 2: GHS Hazard Classification

| Hazard Class | 2-Methyl-4-nitrophenol | 5-Chloro-2-nitrophenol | 4-Chloro-2-nitrophenol |

| Acute Toxicity, Oral | Category 4[4][5] | No Data Available | Category 4[1] |

| Acute Toxicity, Dermal | No Data Available | No Data Available | Category 4[1] |

| Acute Toxicity, Inhalation | No Data Available | No Data Available | Category 4[1] |

| Skin Corrosion/Irritation | Category 2[4][5] | Category 2[6] | Category 2[1] |

| Serious Eye Damage/Irritation | Category 2A[5] | Category 2A[6] | Category 2[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[5] | Category 3 (May cause respiratory irritation) | Category 3 (Respiratory system)[1] |

Potential Toxicological Pathways of Nitrophenols

Nitrophenols are known to exert their toxic effects through several mechanisms. A primary mode of action is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production. Additionally, they can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood.[4]

Experimental Protocols: Acute Oral Toxicity Assessment (OECD 423)

While specific experimental data for this compound is not available, a standard method for assessing the acute oral toxicity of a chemical is the Acute Toxic Class Method (OECD Test Guideline 423). This method is a stepwise procedure using a limited number of animals.

Objective: To determine the acute oral toxicity of a substance and to classify it into a GHS category based on the observed mortality and clinical signs.

Methodology:

-

Animal Model: Typically, female rats are used.

-

Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize for at least 5 days before the study.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed a certain limit (e.g., 1 mL/100 g body weight).

-

Stepwise Dosing Procedure:

-

A starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

A group of three animals is dosed at the selected starting level.

-

The outcome (mortality or survival) determines the next step.

-

If mortality is observed, the test is repeated at a lower dose level.

-

If no mortality is observed, the test is repeated at a higher dose level.

-

-

Observations:

-

Animals are observed for clinical signs of toxicity shortly after dosing and periodically during the first 24 hours, and then daily for a total of 14 days.

-

Body weights are recorded weekly.

-

All mortalities are recorded.

-

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Summary of Hazards and Safety Precautions

Based on the data from related compounds, this compound should be considered a hazardous substance.

Potential Health Effects:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][4][5] Symptoms of exposure may include headache, nausea, and cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood).[4][7]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[6][4][5]

-

Respiratory Irritation: May cause respiratory irritation.[5]

-